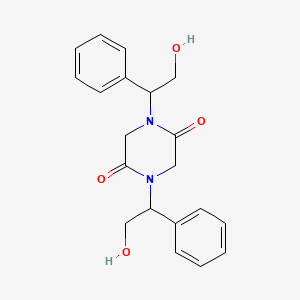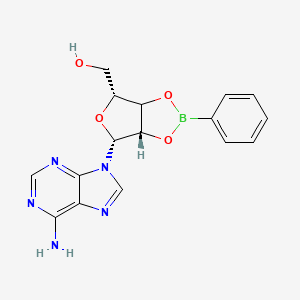
Propiolamide-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiolamide-13C3 is a stable isotope-labeled compound with the molecular formula C3H3NO. It is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological processes. The compound is particularly valuable in studies involving metabolic pathways and reaction mechanisms.
Mechanism of Action
Target of Action
Propiolamide-13C3 is a biochemical used in proteomics research Propiolamides have been found to be highly reactive and can act as warheads, targeting glutathione peroxidase 4 (gpx4) . GPX4 is an enzyme that protects cells from oxidative damage.
Mode of Action
Propiolamides, in general, are known for their high reactivity . They can covalently modify the active-site selenocysteine of GPX4, leading to its inhibition . This inhibition can disrupt the normal functioning of the enzyme, potentially leading to increased oxidative stress in cells.
Biochemical Pathways
The inhibition of gpx4 can disrupt the glutathione pathway, which plays a crucial role in protecting the cell from oxidative damage .
Pharmacokinetics
It is known that propiolamides are highly reactive, which could influence their pharmacokinetic properties .
Result of Action
The inhibition of gpx4 by propiolamides can lead to increased oxidative stress in cells . This can result in various cellular responses, including cell death in certain cases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propiolamide-13C3 can be synthesized through the semireduction of propiolamides. One method involves the use of pinacolborane and catalytic potassium tert-butoxide, which produces the desired compound with high yield and stereoselectivity . The reaction conditions are tolerant of various functional groups, including alkenes, alkynes, ketones, and esters.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar semireduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications. The use of stable isotope labeling in industrial settings allows for precise control over the isotopic composition of the final product .
Chemical Reactions Analysis
Types of Reactions: Propiolamide-13C3 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form acrylamides using phosphine-catalyzed semireduction.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Reduction: Pinacolborane and catalytic potassium tert-butoxide are commonly used in the semireduction of this compound.
Substitution: Palladium-catalyzed reactions are often employed for substitution processes.
Major Products:
Scientific Research Applications
Propiolamide-13C3 is widely used in various fields of scientific research:
Comparison with Similar Compounds
Propiolamide-13C3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Properties
IUPAC Name |
(1,2,3-13C3)prop-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJTYESURSHXNB-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#[13C][13C](=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662175 |
Source


|
| Record name | (~13~C_3_)Prop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.040 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185113-56-7 |
Source


|
| Record name | (~13~C_3_)Prop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)






